molecular formula C8H10N2O B074021 N-methylbenzohydrazide CAS No. 1483-24-5

N-methylbenzohydrazide

Cat. No.: B074021
CAS No.: 1483-24-5
M. Wt: 150.18 g/mol
InChI Key: VVCYTTNKSCQICY-UHFFFAOYSA-N
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Description

N-Methylbenzohydrazide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzohydrazide, where a methyl group is attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylbenzohydrazide can be synthesized through the reaction of benzoyl chloride with methylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{NHNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHNHCH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: N-Methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-methylbenzohydrazone derivatives.

    Reduction: Reduction reactions can convert it into N-methylbenzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

N-Methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a reagent in biochemical assays and enzyme studies.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, agrochemicals, and polymers

Comparison with Similar Compounds

    N-Benzylidenebenzohydrazide: Similar in structure but with a benzylidene group instead of a methyl group.

    N-Methylbenzylhydrazide: Similar but with a benzyl group attached to the nitrogen atom.

    N-Methylbenzohydrazone: An oxidized form of N-Methylbenzohydrazide.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a variety of chemical reactions. Its methyl group provides distinct steric and electronic properties compared to other hydrazides, making it valuable in synthetic chemistry .

Properties

IUPAC Name

N-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCYTTNKSCQICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287423
Record name N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-24-5
Record name 1483-24-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methylhydrazine (0.212 ml, 4.0 mmol) was dissolved in dichloromethane (10 ml) and was treated dropwise with benzoylchloride (0.232 ml, 2.0 mmol) in dichloromethane (5 ml). After stirring for 0.5h the solution was evaporated to dryness. The residue was partitioned between water and ethyl acetate. The organic phase was dried and evaporated under reduced pressure to give the title compound (0.20 g, 65%); δH (CDCl3) 3.13 (3H, s), 4.5 (2H, brs), and 7.30 (5H, s).
Name
Methylhydrazine
Quantity
0.212 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.232 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
0.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the adenosine A2A receptor agonist, (E)-N′-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (LASSBio-1359), exert its anti-inflammatory effects?

A: LASSBio-1359 has demonstrated anti-inflammatory effects in several models, including formalin-induced paw edema, carrageenan-induced hyperalgesia, and a Complete Freund’s adjuvant (CFA)-induced monoarthritis model [, ]. Its mechanism of action involves the activation of adenosine A2A receptors. This activation leads to a downstream reduction in pro-inflammatory mediators like tumor necrosis factor-α (TNF-α) and inducible nitric oxide synthase (iNOS) [, ]. Furthermore, administration of LASSBio-1359 was shown to reverse the reduction in endothelial nitric oxide synthase (eNOS), A2A receptor, and sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) expression observed in a monocrotaline-induced pulmonary hypertension rat model [].

Q2: Are there any established structure-activity relationships for N-methylbenzohydrazide derivatives regarding their biological activity?

A: While limited, research suggests that even small structural modifications within this compound derivatives can significantly impact their biological activity. For instance, the presence and position of substituents on the aromatic ring, as well as modifications to the hydrazide moiety, can influence the molecule's planarity and, consequently, its tuberculostatic activity []. Further research is needed to fully elucidate the structure-activity relationships and identify the key structural features responsible for specific biological effects.

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